

Understanding Y1R Probe-1 Binding Kinetics: An In-depth Technical Guide

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Compound of Interest

Compound Name: Y1R probe-1

Cat. No.: B12409071

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the binding kinetics of **Y1R probe-1**, a high-affinity fluorescent antagonist for the Neuropeptide Y Y1 receptor (Y1R). Understanding the kinetic parameters of this probe is crucial for its application in high-throughput screening, receptor localization studies, and the development of novel therapeutics targeting the NPY system.

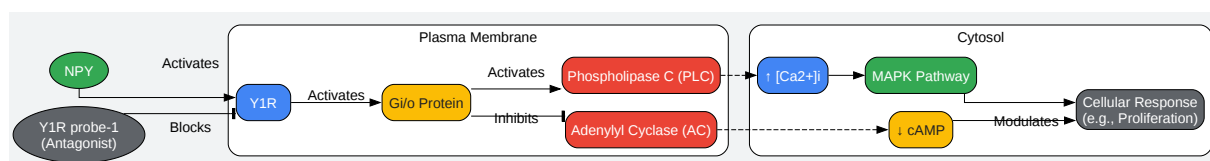
Introduction to Y1R and Y1R Probe-1

The Neuropeptide Y (NPY) Y1 receptor (Y1R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain, cardiovascular system, and various peripheral tissues. It plays a critical role in regulating physiological processes such as food intake, anxiety, and blood pressure. Dysregulation of the NPY/Y1R signaling axis has been implicated in obesity, mood disorders, and cancer.

Y1R probe-1, also known as compound 39, is a potent and selective fluorescent antagonist for the Y1R. Its development has provided a valuable tool for studying the receptor's pharmacology and cellular behavior. This probe allows for real-time monitoring of receptor binding and localization through fluorescence-based techniques.

Y1R Signaling Pathway

Activation of the Y1R by its endogenous ligand, Neuropeptide Y (NPY), primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, Y1R activation can stimulate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration ($[Ca^{2+}]_i$) and the activation of protein kinase C (PKC). These signaling cascades ultimately modulate downstream effectors, including the MAPK pathway, influencing cellular processes such as proliferation and survival.[1]



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Figure 1: Y1R Signaling Pathway.

Quantitative Binding Data

The binding affinity of **Y1R probe-1** and other reference antagonists for the Y1R has been determined through various assays, primarily radioligand competition binding studies. The key quantitative parameter is the inhibition constant (K_i), which reflects the affinity of the ligand for the receptor. While explicit association (k_{on}) and dissociation (k_{off}) rate constants for **Y1R probe-1** are not readily available in the public domain, the K_i value provides a robust measure of its high-affinity binding.

Compound	Receptor	Ki (nM)	Assay Type	Reference
Y1R probe-1 (Compound 39)	Human Y1R	0.19	Radioligand Competition Assay	[2]
UR-MK299	Human Y1R	~0.2-0.5	Radioligand Binding	[3]
BMS-193885	Human Y1R	~1-5	Radioligand Binding	[3]

Experimental Protocols

The determination of binding kinetics for ligands like **Y1R probe-1** involves sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay (for Ki determination)

This protocol is adapted from methodologies used for characterizing high-affinity Y1R antagonists.

Objective: To determine the binding affinity (K_i) of a non-labeled compound (e.g., **Y1R probe-1** before fluorescent tagging) by measuring its ability to compete with a radiolabeled ligand for binding to the Y1R.

Materials:

- Membrane preparations from cells expressing human Y1R (e.g., HEK293 or CHO cells).
- Radioligand: [^3H]-UR-MK299 or a similar high-affinity Y1R antagonist radioligand.
- Test compound: **Y1R probe-1** (or its non-fluorescent precursor).
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1% BSA, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail and a scintillation counter.

Procedure:

- **Membrane Preparation:** Homogenize Y1R-expressing cells in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
- **Assay Setup:** In a 96-well plate, add the following in order:
 - Binding buffer.
 - A fixed concentration of the radioligand (typically at or below its K_d value).
 - Increasing concentrations of the unlabeled test compound.
 - Y1R membrane preparation to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 90 minutes) with gentle agitation.
- **Filtration:** Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the free radioligand.
- **Washing:** Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- **Data Analysis:**
 - Plot the measured radioactivity (counts per minute) against the logarithm of the competitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its equilibrium dissociation constant.

Fluorescence Anisotropy (FA) Based Kinetic Assay

This protocol outlines a typical approach for determining association and dissociation kinetics using a fluorescent probe like **Y1R probe-1**.^[4]

Objective: To measure the association (k_{on}) and dissociation (k_{off}) rates of **Y1R probe-1** binding to the Y1R in real-time.

Materials:

- **Y1R probe-1** (fluorescent ligand).
- Purified Y1R preparation or Y1R-expressing whole cells.
- Assay buffer compatible with fluorescence measurements.
- A high-affinity unlabeled Y1R antagonist (for dissociation).
- A microplate reader with fluorescence polarization capabilities.

Procedure:

Association (k_{on}) Measurement:

- Add the Y1R preparation to the wells of a microplate.
- Initiate the reaction by adding a known concentration of **Y1R probe-1**.
- Immediately begin measuring the fluorescence anisotropy at regular time intervals until the signal reaches a plateau (equilibrium).

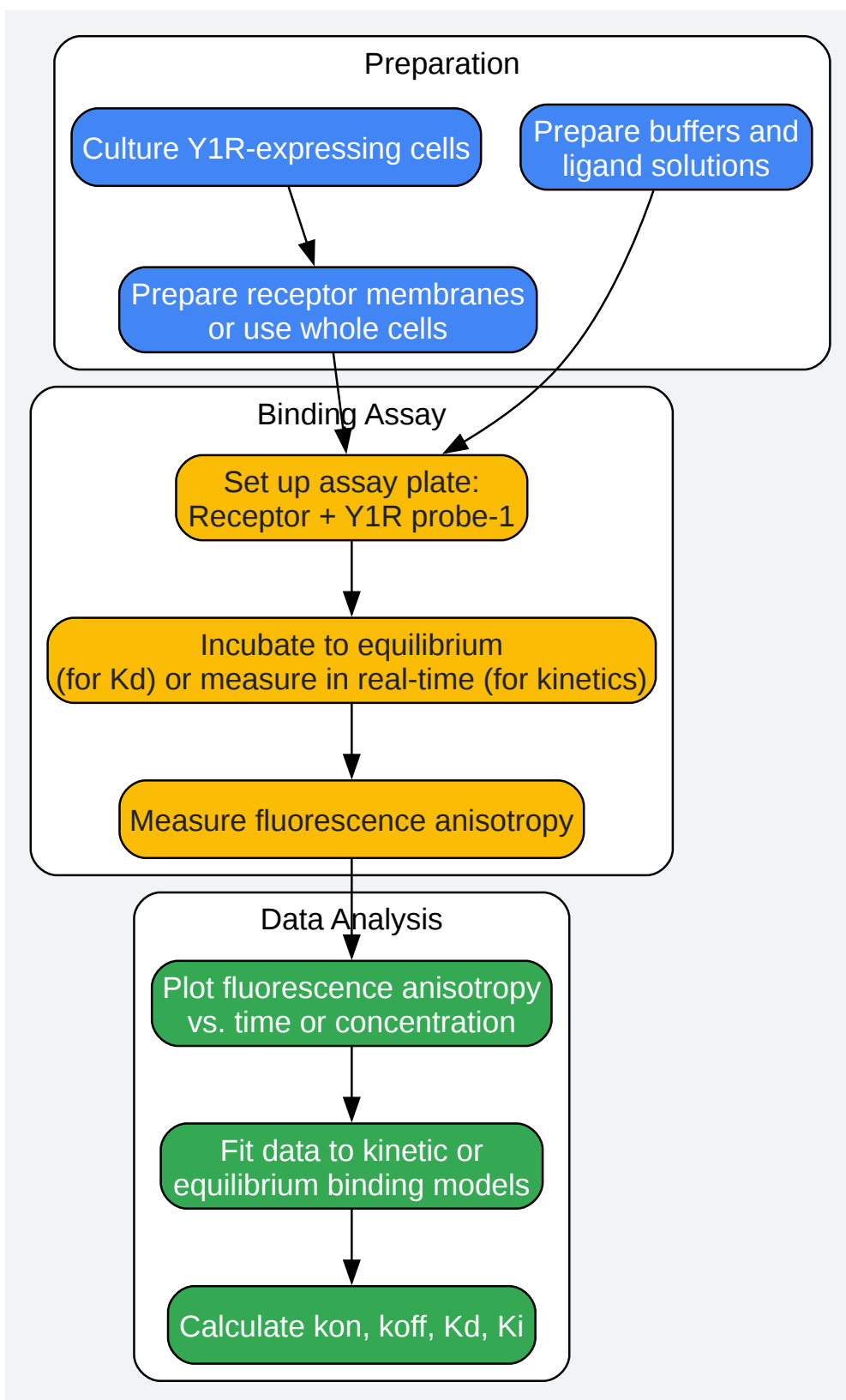
- The association rate can be determined by fitting the data to a one-phase association kinetic model. The observed rate constant (k_{obs}) is obtained, and k_{on} can be calculated from the equation: $k_{\text{obs}} = k_{\text{on}} * [L] + k_{\text{off}}$.

Dissociation (k_{off}) Measurement:

- Pre-incubate the Y1R preparation with **Y1R probe-1** to allow for binding to reach equilibrium.
- Initiate dissociation by adding a large excess of a high-affinity unlabeled Y1R antagonist. This prevents the re-binding of the dissociated fluorescent probe.
- Immediately begin measuring the decrease in fluorescence anisotropy over time as **Y1R probe-1** dissociates from the receptor.
- Fit the data to a one-phase dissociation exponential decay model to determine the dissociation rate constant (k_{off}).

Mandatory Visualizations

Experimental Workflow for Binding Kinetics



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Figure 2: Workflow for determining binding kinetics.

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